N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine
CAS No.:
Cat. No.: VC15745985
Molecular Formula: C9H14N2S
Molecular Weight: 182.29 g/mol
* For research use only. Not for human or veterinary use.
![N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine -](/images/structure/VC15745985.png)
Specification
Molecular Formula | C9H14N2S |
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Molecular Weight | 182.29 g/mol |
IUPAC Name | N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C9H14N2S/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h2-6H2,1H3,(H,10,11) |
Standard InChI Key | PBLOCNWOFYSUQN-UHFFFAOYSA-N |
Canonical SMILES | CCNC1=NC2=C(S1)CCCC2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecular framework of N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine consists of a tetrahydrobenzo[d]thiazole system. The benzene ring is fused to a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur atoms), with partial saturation at the 4,5,6,7-positions. This hydrogenation introduces conformational rigidity while maintaining aromaticity in the thiazole moiety.
Key structural features:
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Thiazole ring: Provides electron-rich regions for π-π stacking and hydrogen bonding.
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Ethyl group: Enhances lipophilicity and influences steric interactions at the amine site.
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Partially saturated benzo ring: Modulates molecular planarity and solubility profiles.
Molecular Formula and Physicochemical Data
The compound’s molecular formula is C₉H₁₄N₂S, with a molecular weight of 182.29 g/mol. Calculated physicochemical parameters include:
Property | Value |
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LogP (Octanol-Water) | 2.1 ± 0.3 |
Topological Polar SA | 41.2 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 2 |
These properties suggest moderate membrane permeability and potential bioavailability, making the compound a candidate for further pharmacological evaluation.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine typically involves multi-step protocols starting from cyclohexenone derivatives. A representative route includes:
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Cyclohexenone condensation: Reaction with thiourea in acidic media to form the thiazole ring.
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Selective hydrogenation: Catalytic hydrogenation (H₂/Pd-C) to saturate the benzo ring.
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N-alkylation: Introduction of the ethyl group via nucleophilic substitution with ethyl iodide.
Optimized reaction conditions:
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Thiourea cyclization: 80°C in glacial acetic acid (yield: 65–72%).
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Hydrogenation: 50 psi H₂, 5% Pd/C catalyst, ethanol solvent (yield: 85–90%).
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N-ethylation: K₂CO₃ base, DMF solvent, 60°C (yield: 70–75%).
Functionalization Strategies
The 2-amino group and ethyl substituent serve as primary sites for chemical modification:
Table 1: Derivative Synthesis via Amino Group Modifications
Reaction Type | Reagents | Products | Yield (%) |
---|---|---|---|
Acylation | Acetyl chloride | N-acetyl derivative | 82 |
Sulfonylation | Tosyl chloride | N-tosyl derivative | 78 |
Reductive alkylation | Formaldehyde/NaBH₃CN | N,N-diethyl derivative | 65 |
These modifications enable fine-tuning of electronic and steric properties for structure-activity relationship (SAR) studies.
Biological Activities and Mechanism of Action
Central Nervous System (CNS) Effects
The compound’s ability to cross the blood-brain barrier (predicted BBB permeability: 0.85) makes it a candidate for neuropharmacological applications. Related molecules show:
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Dopamine receptor modulation: Ki = 120 nM at D₂ receptors.
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Monoamine oxidase inhibition: IC₅₀ = 15 μM for MAO-B isoform.
Table 2: Comparative Neuroactivity of Thiazole Derivatives
Compound | Target | Activity |
---|---|---|
6-Methyl analog | 5-HT₁A receptor | Partial agonist |
N-Propyl derivative | GABAₐ receptor | Positive allosteric modulator |
Parent structure | DAT transporter | Weak inhibitor |
Industrial and Pharmaceutical Applications
Drug Development
The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Key development candidates include:
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Oncologic agents: CDK4/6 inhibitors with IC₅₀ values <100 nM.
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Antiparasitics: Plasmodium falciparum growth inhibition at EC₅₀ = 0.8 μM.
Material Science Applications
Functionalized derivatives contribute to:
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Conductive polymers: Thiazole-containing polyanilines with σ = 10⁻² S/cm.
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Coordination complexes: Cu(II) complexes exhibiting luminescent properties.
Future Research Directions
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Pharmacokinetic optimization: Prodrug strategies to enhance oral bioavailability.
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Target identification: CRISPR-based screening for novel molecular targets.
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Green synthesis: Catalytic asymmetric methods to access enantiopure derivatives.
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